molecular formula C20H23N3O3 B12780790 TK9Msv53AD CAS No. 728013-50-1

TK9Msv53AD

Cat. No.: B12780790
CAS No.: 728013-50-1
M. Wt: 353.4 g/mol
InChI Key: UECHVFIKTBUKTP-UHFFFAOYSA-N
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Preparation Methods

The synthetic route for TK9Msv53AD involves several steps, starting with the formation of the pyrrolo[1,2-b]pyridazine core. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods would likely involve scaling up these reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

TK9Msv53AD undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

    Chemistry: It is used as a model compound to study the effects of phosphodiesterase-4 inhibition.

    Biology: It has been studied for its anti-inflammatory and antifibrotic effects in preclinical models.

    Medicine: It was developed as a potential treatment for nonalcoholic steatohepatitis (NASH), although it did not show significant efficacy in clinical trials.

Mechanism of Action

TK9Msv53AD exerts its effects by inhibiting phosphodiesterase-4, an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, this compound increases the levels of cAMP, leading to anti-inflammatory and antifibrotic effects. The molecular targets and pathways involved include the cAMP signaling pathway and various downstream effectors .

Comparison with Similar Compounds

TK9Msv53AD is similar to other phosphodiesterase-4 inhibitors, such as roflumilast and apremilast. it is unique in its specific chemical structure and its development for the treatment of nonalcoholic steatohepatitis. Other similar compounds include:

Properties

CAS No.

728013-50-1

Molecular Formula

C20H23N3O3

Molecular Weight

353.4 g/mol

IUPAC Name

3-[7-ethyl-2-(methoxymethyl)-4-(5-methylpyridin-3-yl)pyrrolo[1,2-b]pyridazin-3-yl]propanoic acid

InChI

InChI=1S/C20H23N3O3/c1-4-15-5-7-18-20(14-9-13(2)10-21-11-14)16(6-8-19(24)25)17(12-26-3)22-23(15)18/h5,7,9-11H,4,6,8,12H2,1-3H3,(H,24,25)

InChI Key

UECHVFIKTBUKTP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C2N1N=C(C(=C2C3=CN=CC(=C3)C)CCC(=O)O)COC

Origin of Product

United States

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